3-Ethyl[1,2,4]triazolo[4,3-a]pyridine

Preformulation Crystallization Physicochemical Characterization

3-Ethyl[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic building block (C8H9N3, MW 147.18 g/mol). Its core scaffold features a 1,2,4-triazole ring fused to a pyridine, with an ethyl substituent at the 3-position.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4919-17-9
Cat. No. B1606839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl[1,2,4]triazolo[4,3-a]pyridine
CAS4919-17-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CC=C2
InChIInChI=1S/C8H9N3/c1-2-7-9-10-8-5-3-4-6-11(7)8/h3-6H,2H2,1H3
InChIKeyGAPCRUXXQCVWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-17-9): Core Physicochemical and Structural Identity for Procurement


3-Ethyl[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic building block (C8H9N3, MW 147.18 g/mol) [1]. Its core scaffold features a 1,2,4-triazole ring fused to a pyridine, with an ethyl substituent at the 3-position. This specific substitution pattern confers distinct physicochemical properties, including a low melting point of 55 °C , a predicted pKa of 3.91 , and a logP of 1.29 , which are critical parameters differentiating it from methyl and phenyl analogs for downstream synthetic accessibility, purification strategy, and pharmacokinetic tuning in drug discovery.

Why 3-Ethyl[1,2,4]triazolo[4,3-a]pyridine Cannot Be Generically Substituted: The Quantified Physicochemical Divergence


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not a uniform commodity; substitution at the 3-position creates discrete chemical entities with divergent properties that directly impact their utility in synthesis and biological screening. Simply replacing 3-ethyl with a methyl or phenyl analog leads to a >100 °C shift in melting point and a unit change in pKa, fundamentally altering solubility, reactivity, and purification protocols . The quantitative evidence below demonstrates that these are not interchangeable alternatives but rather tools with distinct, measurable performance profiles, making the specific selection of the 3-ethyl derivative a critical variable for reproducible research outcomes.

Evidence Guide: Quantified Differentiation of 3-Ethyl[1,2,4]triazolo[4,3-a]pyridine from Closest Analogs


Melting Point Differential: 3-Ethyl (55 °C) vs. 3-Methyl (134 °C) and 3-Phenyl (176 °C)

The 3-ethyl derivative exhibits a melting point of 55 °C , which is 79 °C lower than the 3-methyl analog (134 °C) [1] and 121 °C lower than the 3-phenyl analog (176 °C) . This substantial depression in melting point is attributed to the ethyl group's disruption of crystal lattice packing relative to the smaller methyl or planar phenyl substituents.

Preformulation Crystallization Physicochemical Characterization

Ionization Constant (pKa) Tuning: 3-Ethyl (pKa 3.91) vs. 3-Phenyl (pKa 2.93)

The predicted acidic pKa of the 3-ethyl derivative is 3.91 ± 0.50 , while the 3-phenyl analog exhibits a significantly lower pKa of 2.93 ± 0.50 . This ~1 log unit difference indicates the 3-phenyl group exerts a stronger electron-withdrawing effect, stabilizing the conjugate base and decreasing basicity. No comparative pKa data is available for the 3-methyl analog.

Medicinal Chemistry ADME Prediction Salt Formation

Lipophilicity (LogP) Differentiation: 3-Ethyl (LogP 1.29) Establishes a Balanced Polarity Profile

The 3-ethyl substitution results in a computed LogP of 1.29 . While specific LogP data for the unsubstituted or 3-methyl base scaffold are not directly available in authoritative databases, the computed lipophilicity of the 3-ethyl derivative positions it within a favorable range for CNS drug-likeness (typically LogP 1–3). By class inference, replacing the ethyl group with a smaller methyl would reduce LogP (potentially <1), while a phenyl group would significantly increase it (>2.5), each shifting the compound away from the optimal CNS multiparameter optimization (MPO) space.

Drug Design Physicochemical Profiling Chromatography

Validated GC-MS Spectral Fingerprint Enables Forensic-Level Identification and QC

The mass spectrum of 3-ethyl[1,2,4]triazolo[4,3-a]pyridine is unequivocally registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library [1]. This provides a certified, searchable electron ionization (EI) mass spectrum for direct compound verification. The exact mass is 147.079647 g/mol. While common analogs also have mass spectra, the unique fragmentation pattern corresponding to the ethyl substituent (e.g., loss of ·C2H5) offers a definitive fingerprint distinguishable from methyl (loss of ·CH3) or phenyl (distinct aromatic fragments) analogs during GC-MS analysis.

Analytical Chemistry Quality Control Spectral Library

Validated Research and Industrial Application Scenarios for 3-Ethyl[1,2,4]triazolo[4,3-a]pyridine


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The compound's balanced LogP (1.29) and moderate pKa (3.91) make it a superior fragment starting point for CNS drug programs targeting kinases like c-Met. Its low melting point (55 °C) ensures high solubility in DMSO stock solutions, a prerequisite for fragment screening by NMR or SPR. The ethyl group provides a single vector for structure-guided growth, as demonstrated in triazolopyridine-derived MET inhibitors [1].

Suzuki Coupling Substrate for Late-Stage Diversification in Antimalarial SAR

Derivatives of this scaffold have shown in vitro antimalarial activity with IC50 values as low as 2.24 μM against Plasmodium falciparum . The core 3-ethyl compound serves as a key intermediate for introducing sulfonamide moieties (e.g., via chlorosulfonation at the 6-position) to generate libraries. Its low melting point and solubility facilitate the multi-step synthesis and purification workflows required in medicinal chemistry campaigns.

GC-MS Reference Standard for Metabolite Identification and Impurity Profiling

Due to its certified mass spectrum in the Wiley Registry , the compound is directly applicable as a gas chromatography reference standard. This is invaluable for process chemistry groups monitoring reaction progress by GC-MS or for ADME scientists identifying potential ethyl-containing metabolites in microsomal stability assays, where the distinct +14 Da shift from the methyl analog is a critical diagnostic.

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